

Spectroscopic Profiling of 2-Iodo-4-Pyridinecarboxylic Acid Hydrazide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	4-Pyridinecarboxylic acid, 2-iodo-, hydrazide
CAS No.:	29247-87-8
Cat. No.:	B1213282

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Executive Summary

This guide details the spectroscopic characterization of 2-iodo-4-pyridinecarboxylic acid hydrazide, a critical intermediate in the synthesis of antitubercular agents and radiopharmaceuticals. Unlike its parent compound, Isoniazid, the introduction of an iodine atom at the C2 position breaks the pyridine ring symmetry and introduces specific "heavy atom" spectral anomalies.

This document is structured to guide researchers through the identification, validation, and purity assessment of this scaffold, focusing on the causal link between molecular structure and observed spectral data.

Part 1: Structural Context & Synthetic Relevance

The 2-iodo moiety transforms the standard Isoniazid scaffold into a versatile "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the rapid

library generation of 2-substituted isonicotinic acid derivatives.

The Analytical Challenge

- Symmetry Breaking: The

symmetry of Isoniazid is lost, rendering all aromatic protons and carbons magnetically inequivalent.

- The Iodine Signature: Iodine (

) is monoisotopic and possesses a large quadrupole moment, influencing relaxation times and chemical shifts (Heavy Atom Effect).

Part 2: Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary "fingerprint" for this molecule. The lack of an M+2 isotope peak is the definitive diagnostic for iodine, distinguishing it from chloro- or bromo-analogs.

Ionization & Molecular Ion[1]

- Method: Electrospray Ionization (ESI) in Positive Mode (

ve) is recommended due to the polar hydrazide tail.

- Molecular Formula:

- Exact Mass: 262.96 Da

- Observed Ion:

Fragmentation Pathway (MS/MS)

The fragmentation follows a logical "peeling" of the hydrazide group, followed by the degradation of the pyridine ring.

Key Diagnostic Fragments:

- Loss of Hydrazine (

): Generates the acylium ion

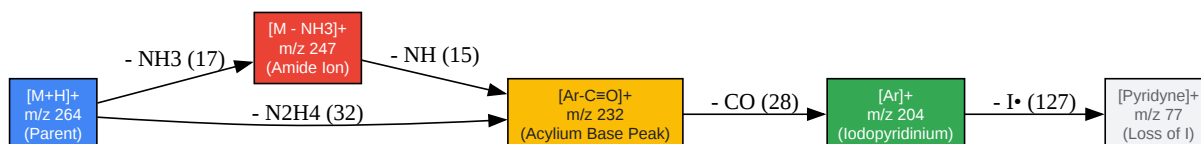
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- Loss of CO (

): Subsequent loss leads to the iodopyridinium cation.

- Iodine Retention: The C-I bond is relatively strong; early fragmentation retains the iodine, maintaining the high mass defect.

Visualization: Fragmentation Logic



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Figure 1: Predicted ESI-MS/MS fragmentation pathway for 2-iodoisoniazid.[1][2]

Part 3: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy serves as the "Functional Group Checklist." The iodine atom itself is difficult to detect in standard mid-IR (4000–400 cm^{-1}), but its presence subtly shifts ring vibrations.

Diagnostic Bands

Functional Group	Frequency ()	Intensity	Assignment & Notes
Hydrazide	3300–3400	Medium	Doublet. Characteristic of primary amines (and).
Amide	3150–3250	Medium	Broad band, often H-bonded.
Amide I ()	1660–1680	Strong	The "Anchor" peak. Conjugation with pyridine lowers slightly.
Pyridine Ring ()	1580–1600	Medium	Aromatic breathing modes.
Stretch	500–600	Weak	Fingerprint Region. Distinguishes from parent Isoniazid.

Protocol Tip: Use ATR (Attenuated Total Reflectance) on the solid powder. KBr pellets may cause halide exchange (I

Br) under high pressure/time, leading to spectral artifacts.

Part 4: Nuclear Magnetic Resonance (NMR)

Elucidation

This is the definitive structural proof. The analysis relies on understanding the Heavy Atom Effect of iodine.

Solvent Selection

- Recommended: DMSO-

.^[1]

- Reasoning: The hydrazide protons (

) are exchangeable. In

, they are often broad or invisible. DMSO-

stabilizes these protons via H-bonding, appearing as distinct singlets/broad peaks between 4–10 ppm.

NMR (Proton) – The "Skeleton"

Unlike Isoniazid (AA'XX' system), 2-iodoisoniazid has an AMX spin system (three non-equivalent protons).

- 9.8–10.0 ppm (1H, s): Amide

. Most deshielded exchangeable proton.

- 8.5–8.6 ppm (1H, d,

Hz):H6. Deshielded by the adjacent Nitrogen.

- 8.0–8.1 ppm (1H, s/d,

Hz):H3. Located between Iodine and Carbonyl. Deshielded by the EWG carbonyl but slightly shielded by Iodine's anisotropy compared to Cl/Br.

- 7.7–7.8 ppm (1H, dd,

Hz):H5.

- 4.5–4.7 ppm (2H, br s): Hydrazide

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NMR – The "Heavy Atom" Anomaly

The most critical feature is the chemical shift of C2 (the carbon attached to Iodine).

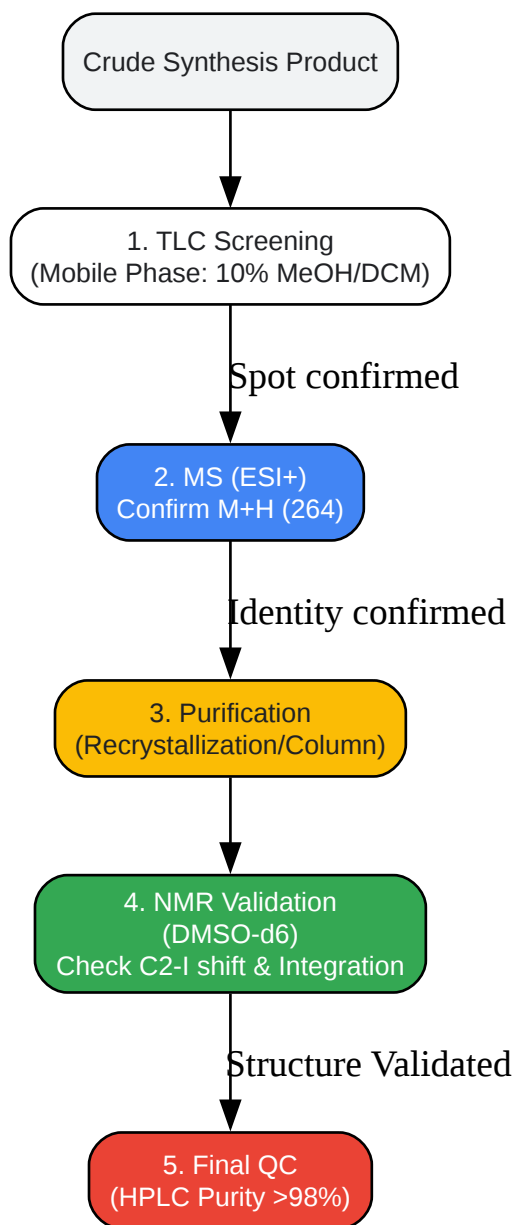
- Normal Trend: Electronegative atoms (O, N, Cl) deshield carbons (shift downfield, ppm).
- Iodine Exception: Iodine has a large electron cloud and spin-orbit coupling effects that cause shielding (upfield shift).
- Prediction: The C2-I signal will appear significantly upfield, likely around 118–125 ppm, which is counter-intuitive for a carbon next to a pyridine nitrogen.

Carbon Position	Predicted Shift (ppm)	Explanation
C4 ()	163–165	Typical hydrazide carbonyl.
C6 ()	150–152	Deshielded by Nitrogen (alpha).
C4 (Quaternary)	140–145	Ipsso to carbonyl.
C3/C5	122–128	Aromatic CH.
C2 ()	118–124	Diagnostic. Upfield shifted due to Heavy Atom Effect.

Part 5: Integrated Analytical Workflow

To ensure drug-grade purity, a self-validating workflow is required.

Protocol Diagram



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Figure 2: Step-by-step characterization workflow for 2-iodoisoniazid.

Common Impurities

- Di-acylated Hydrazine: Occurs if excess acid chloride/ester is used. Check: MS peak.

- Hydrolyzed Acid: 2-iodoisonicotinic acid. Check: Loss of Hydrazone doublets in NMR; broad OH stretch in IR (2500–3000 cm^{-1}).

References

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